4-Methoxybenzyl carbonochloridate 4-Methoxybenzyl carbonochloridate
Brand Name: Vulcanchem
CAS No.: 15586-16-0
VCID: VC8077220
InChI: InChI=1S/C9H9ClO3/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3
SMILES: COC1=CC=C(C=C1)COC(=O)Cl
Molecular Formula: C9H9ClO3
Molecular Weight: 200.62 g/mol

4-Methoxybenzyl carbonochloridate

CAS No.: 15586-16-0

Cat. No.: VC8077220

Molecular Formula: C9H9ClO3

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxybenzyl carbonochloridate - 15586-16-0

Specification

CAS No. 15586-16-0
Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
IUPAC Name (4-methoxyphenyl)methyl carbonochloridate
Standard InChI InChI=1S/C9H9ClO3/c1-12-8-4-2-7(3-5-8)6-13-9(10)11/h2-5H,6H2,1H3
Standard InChI Key BOVISBAPSYSQPI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC(=O)Cl
Canonical SMILES COC1=CC=C(C=C1)COC(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic Profile

Nuclear magnetic resonance (NMR) data from synthetic intermediates reveal characteristic signals:

  • ¹H NMR: Aromatic protons at δ 7.4–6.8 ppm (AA'BB' system), methoxy singlet at δ 3.8 ppm, and benzylic CH₂ at δ 4.6 ppm .

  • ¹³C NMR: Carbonyl carbon at δ 166–168 ppm, aromatic carbons between δ 110–160 ppm, and methoxy carbon at δ 55 ppm .

These spectral features enable precise reaction monitoring in synthetic workflows.

Synthetic Applications in Organic Chemistry

Protection of Hydroxyl and Amino Groups

The compound’s primary application lies in forming PMB-protected intermediates. When reacted with alcohols or amines under basic conditions (e.g., triethylamine, K₂CO₃), it installs the PMB group via nucleophilic acyl substitution:

R-OH+PMB-COClBaseR-O-CO-PMB+HCl\text{R-OH} + \text{PMB-COCl} \xrightarrow{\text{Base}} \text{R-O-CO-PMB} + \text{HCl}

This transformation proves particularly valuable for protecting sterically hindered substrates. For instance, Georg et al. demonstrated its efficacy in shielding a hindered carboxy aldehyde during Takai olefination, requiring elevated temperatures (100°C in DMF) for optimal yields .

Participation in Cross-Coupling Reactions

Recent advances exploit its electrophilic character in metal-catalyzed transformations. Gong’s group utilized palladium-catalyzed decarboxylative cross-electrophile coupling with aryl iodides to construct biaryl systems :

Ar-I+PMB-COClPd(0)Ar-PMB+CO2+LiCl\text{Ar-I} + \text{PMB-COCl} \xrightarrow{\text{Pd(0)}} \text{Ar-PMB} + \text{CO}_2 + \text{LiCl}

This methodology expands access to benzylated products under mild conditions, bypassing traditional Grignard or organozinc reagents .

Stability and Deprotection Strategies

Orthogonal Stability Profile

PMB esters derived from 4-methoxybenzyl carbonochloridate exhibit remarkable stability toward:

  • Acidic conditions (pH > 3)

  • Nucleophilic bases (e.g., NaOH, KOH)

  • Reductive environments (NaBH₄, LiAlH₄)

This resilience permits sequential deprotection in multi-step syntheses. For example, Bolm et al. sequentially removed tert-butyl and PMB groups using HCl/dioxane followed by DDQ oxidation in a total synthesis route .

Cleavage Methodologies

Common deprotection techniques include:

  • Oxidative Methods:

    • Ceric ammonium nitrate (CAN) in aqueous acetonitrile

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH₂Cl₂/H₂O
      PMB-O-CO-RDDQR-OH+PMB-quinone\text{PMB-O-CO-R} \xrightarrow{\text{DDQ}} \text{R-OH} + \text{PMB-quinone}

  • Acidic Hydrolysis:

    • Trifluoroacetic acid (TFA) in CH₂Cl₂

    • HCl in dioxane/water mixtures

The choice of method depends on substrate sensitivity and presence of other protective groups.

ParameterRequirement
Personal Protective EquipmentNitrile gloves, face shield, vapor respirator
Spill ManagementNeutralize with sodium bicarbonate, absorb with vermiculite
Firefighting MediaAlcohol-resistant foam, dry chemical powder

Recent Methodological Innovations

Catalytic Asymmetric Benzylation

Advances in chiral induction employ PMB carbonochloridate in desymmetrization reactions. Bolm’s quinidine-mediated opening of meso-anhydrides achieves >90% enantiomeric excess, enabling access to stereochemically complex architectures .

Photoredox Applications

Emerging strategies couple visible-light photocatalysis with PMB chemistry. A 2024 study demonstrated α-C–H benzylation of ethers using Ru(bpy)₃²⁺ and blue LED irradiation, achieving site-selectivity unattainable via classical methods .

Industrial and Pharmacological Relevance

Peptide Synthesis

The PMB group’s orthogonal stability makes it indispensable in fragment condensation strategies. Silver salt alkylation with PMB carbonochloridate prevents racemization in N-protected amino acid derivatives, a critical consideration for GMP-compliant API manufacturing .

Natural Product Synthesis

Notable applications include:

  • Taxol Side Chain: PMB protection of the C-13 hydroxyl group during esterification .

  • Vancomycin Aglycone: Sequential deprotection of PMB and Alloc groups in macrocyclization .

These case studies underscore its versatility in addressing complex stereoelectronic challenges.

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